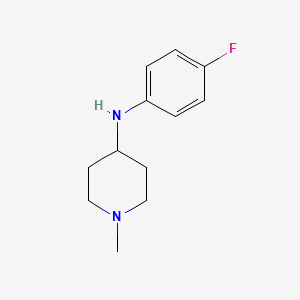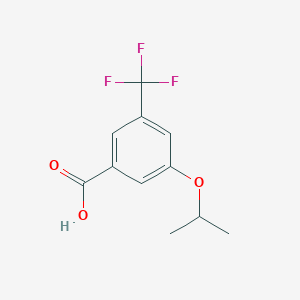
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is an organic compound with the CAS Number: 914225-64-2 . It has a molecular weight of 277.44 .
Molecular Structure Analysis
The InChI code for “2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is 1S/C7H2BrClF4/c8-6-4 (7 (11,12)13)1-3 (10)2-5 (6)9/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis
“2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is a solid substance . It has a strong hydrophobicity and solubility, and it has high stability .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has been studied for its reactivity and utility in organic synthesis. Mongin, Desponds, and Schlosser (1996) demonstrated its deprotonation adjacent to the halogen substituent in the presence of alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide. They explored optional site selectivities in chemical reactions, offering insights into regioselectivity based on different reagents and conditions (Mongin, Desponds, & Schlosser, 1996).
Organometallic Chemistry
In the field of organometallic chemistry, Porwisiak and Schlosser (1996) described the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene. This compound serves as a versatile starting material for the synthesis of various organometallic intermediates (Porwisiak & Schlosser, 1996).
Photochemical Reactions
Birchall, Irvin, and Boyson (1975) investigated the photochemical reactions of trifluoroiodomethane with halobenzenes, including bromo- and chloro-derivatives. They detailed the products of these reactions, contributing to the understanding of photochemical processes involving halogenated benzenes (Birchall, Irvin, & Boyson, 1975).
Pharmaceutical Applications
In the pharmaceutical domain, Liaras, Geronikaki, Glamočlija, Ćirić, and Soković (2011) synthesized compounds with structural similarities to 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene. They explored their potential as antimicrobial agents, indicating the relevance of halogenated benzene derivatives in drug development (Liaras et al., 2011).
Spectroscopy and Structural Analysis
Studies involving halogen-containing benzenes, like 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene, have contributed to the advancement of spectroscopy. Green, Harrison, and Kynaston (1971) reported on the vibrational spectra of trisubstituted benzenes, providing valuable data for structural analysis of similar compounds (Green, Harrison, & Kynaston, 1971).
Environmental Studies
The environmental behavior of halogenated benzenes, including those structurally related to 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene, has been a subject of research. Drijvers, Van Langenhove, and Herrygers (2000) conducted a comparative study on the sonolysis of monohalogenated benzenes, which contributes to understanding the environmental fate of these compounds (Drijvers, Van Langenhove, & Herrygers, 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring that already contains a trifluoromethyl group.", "Starting Materials": [ "Trifluoromethylbenzene", "Bromine", "Chlorine", "Fluorine" ], "Reaction": [ "Step 1: Trifluoromethylbenzene is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 2-bromo-1-trifluoromethylbenzene.", "Step 2: The 2-bromo-1-trifluoromethylbenzene is then reacted with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride, to form 2-bromo-1-chloro-5-trifluoromethylbenzene.", "Step 3: Finally, the 2-bromo-1-chloro-5-trifluoromethylbenzene is reacted with fluorine in the presence of a catalyst, such as silver fluoride, to form 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene." ] } | |
Numéro CAS |
914225-64-2 |
Nom du produit |
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene |
Formule moléculaire |
C7H2BrClF4 |
Poids moléculaire |
277.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




